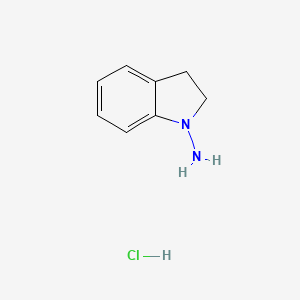

Indolin-1-amine hydrochloride

Description

Overview of Indoline (B122111) and Isoindoline Frameworks in Organic Chemistry

Indoline and its isomer, isoindoline, are bicyclic heterocyclic organic compounds. mdpi.com The indoline structure consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring. mdpi.comrsc.org This fundamental architecture is a common feature in numerous natural products and synthetic molecules, making it a "privileged motif" in drug discovery. jcchems.commdpi.com The isoindole structure, a regioisomer of indole (B1671886), is also a key component in several natural and pharmaceutical compounds. beilstein-journals.orgnih.gov

The versatility of the indoline scaffold allows for a wide range of chemical modifications, enabling the synthesis of a vast library of derivatives with diverse physicochemical properties. bohrium.com These modifications can dramatically alter the biological activity of the resulting compounds, making the indoline framework a fertile ground for the development of new therapeutic agents. bohrium.comresearchgate.net

Role of Indoline Derivatives in Natural Products and Biologically Active Compounds

The indoline nucleus is a ubiquitous component of many naturally occurring compounds, including a variety of alkaloids. rsc.orgresearchgate.net For instance, marine organisms are a rich source of indole alkaloids with a broad spectrum of pharmacological activities. nih.gov These natural products have inspired the synthesis of numerous indoline derivatives with significant therapeutic potential. ijpsr.comsamipubco.com

The biological importance of indoline derivatives is vast, with applications ranging from anticancer and anti-inflammatory agents to treatments for hypertension and microbial infections. rsc.orgsamipubco.com The ability of the indole scaffold to mimic protein structures and bind to multiple receptors with high affinity makes it an invaluable tool in the design of novel drugs. ijpsr.comresearchgate.net

Indoline derivatives have been extensively studied and have demonstrated a remarkable range of biological activities. bohrium.comijpsr.com These activities are often attributed to the specific substitutions on the indoline core, which can modulate the compound's interaction with various biological targets. researchgate.net

Numerous studies have highlighted the potent anti-inflammatory properties of indoline derivatives. researchgate.netacs.orgresearchgate.net These compounds have been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from activated macrophages. acs.orgresearchgate.net Some derivatives have exhibited anti-inflammatory activity at concentrations significantly lower than that of unsubstituted indoline. acs.orgresearchgate.net The mechanism of action often involves the inhibition of key signaling pathways, such as the NF-κB pathway. nih.gov For example, the indole-hydantoin derivative IH-1 has been shown to inhibit the LPS-induced activation of NF-κB by preventing the phosphorylation of the p65 subunit. nih.gov

| Compound/Derivative | Model | Key Findings |

| Substituted Indolines | LPS-activated macrophages | Reduced release of pro-inflammatory cytokines (TNF-α, IL-6). acs.orgresearchgate.net |

| Indole-imidazolidine derivatives | Acetic acid-induced nociception | Reduced abdominal writhing. nih.gov |

| Indole-hydantoin derivative (IH-1) | LPS-induced RAW264.7 cells | Inhibited NF-κB activation by suppressing p65 phosphorylation. nih.gov |

Indoline derivatives have also been recognized for their significant antioxidant capabilities. acs.orgresearchgate.nettandfonline.com They can protect cells against oxidative stress by scavenging reactive oxygen species (ROS). researchgate.nettandfonline.com For instance, certain indoline derivatives have been shown to protect macrophages against cytotoxicity induced by hydrogen peroxide. acs.orgresearchgate.net The antioxidant activity is often influenced by the nature of the substituents on the indoline ring, with electron-donating groups generally enhancing the activity. tandfonline.com

| Compound/Derivative | Assay/Model | Key Findings |

| Substituted Indolines | H2O2-induced cytotoxicity in RAW264.7 macrophages | Provided protection against oxidative stress. acs.orgresearchgate.net |

| 3-(4-(3,4,5-trimethoxy benzylideneamino)phenylimino) indoline-2-one | DPPH, nitric oxide, and hydrogen peroxide radical scavenging | Showed the highest antioxidant activity among the tested compounds. tandfonline.com |

| Indolyl-based derivatives | Phosphomolybdenum technique | Azine, pyrazolidine, cyanoacetamide, and benzodiazepine (B76468) derivatives were the most active antioxidants. tandfonline.com |

The indoline scaffold is present in compounds with notable antihypertensive and diuretic effects. researchgate.nettandfonline.com A prominent example is Indapamide, a 2-methyl indoline derivative of 4-chloro-3-sulfamoyl benzamide, which is used as a thiazide-like diuretic. wileymicrositebuilder.com It works by inhibiting the sodium/chloride co-transporter in the distal convoluted tubule. wileymicrositebuilder.com Research has focused on synthesizing indoline derivatives that can dissociate the antihypertensive and diuretic properties to create more targeted therapies with fewer side effects. tandfonline.comcapes.gov.br Some indole derivatives of phenoxypropanolamines have been shown to exhibit a combination of antihypertensive activity, beta-adrenergic receptor antagonism, and vasodilating action. nih.gov

| Compound/Derivative | Activity | Mechanism of Action |

| Indapamide | Antihypertensive and Diuretic | Inhibits sodium/chloride co-transporter in the distal convoluted tubule. wileymicrositebuilder.com |

| Novel 3-sulphamoyl-4-chlorobenzamides in the indoline series | Antihypertensive and Diuretic | Investigated for dissociation of these two properties. tandfonline.com |

| Indole derivatives of phenoxypropanolamines | Antihypertensive, beta-adrenergic receptor antagonist, vasodilating | Structure-activity relationships have been explored. nih.gov |

The anticancer and antitumor potential of indoline derivatives is a major area of research. jcchems.comnih.govtandfonline.com These compounds have been shown to inhibit the proliferation of various cancer cell lines. nih.govtandfonline.com The mechanisms of action are diverse and can include the inhibition of tubulin polymerization, a critical process in cell division. nih.gov For example, one study identified an indoline derivative, compound 9d, as a tubulin inhibitor that targets the colchicine (B1669291) binding site. nih.gov Other indoline derivatives have been found to induce apoptosis and arrest the cell cycle in cancer cells. tandfonline.comnih.gov The versatility of the indoline scaffold allows for the design of compounds that can target specific pathways involved in cancer progression, such as the EGFR and p53-MDM2 mediated pathways. tandfonline.com

| Compound/Derivative | Cancer Cell Line(s) | Key Findings/Mechanism |

| Compound 9d (Indoline derivative) | Kyse450, MGC-803, A549, etc. | Potent antiproliferative activity; tubulin inhibitor targeting the colchicine binding site. nih.gov |

| Compound 10b (Indole derivative with penta-heterocycle) | A549, K562 | Potent antiproliferative activity; induces apoptosis and cell cycle arrest; modulates EGFR and p53-MDM2 pathway. tandfonline.com |

| Spirooxindole derivatives | Breast cancer cell lines (MCF-7, MDA-MB-231) | Inhibitory activity against HER2 and HER3. mdpi.com |

| Flavopereirine (β-carboline alkaloid) | Colorectal cancer cell lines | Induces growth suppression and apoptotic cell death via activation of p53 and p21. mdpi.com |

Diverse Biological Activities of Indoline Derivatives

Other Noteworthy Biological Activities (e.g., Selective Serotonin (B10506) Uptake Inhibition, Anti-HIV, Anticonvulsant)

Beyond the widely cited applications, the indoline and indole scaffold is instrumental in the development of drugs targeting the central nervous system and infectious diseases.

Selective Serotonin Uptake Inhibition (SSRI): Indole derivatives have been a fertile ground for the discovery of potent and selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. nih.govcncb.ac.cn SSRIs function by increasing the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell. A number of indole-based compounds have been synthesized and evaluated for their ability to inhibit serotonin uptake. nih.govacs.org For instance, research into 3-[(4-piperidinyl)methyl]indole moieties led to the development of compounds with high affinity for the serotonin uptake site. nih.gov One such derivative, 1-[2-[4-((5-fluoro-1H-indol-3-yl)methyl-1- piperidinyl]ethyl]-5,6-dihydro-1H,4H-1,2,5-thiadiazolo[4,3,2- ij]quinoline 2,2-dioxide, was found to be as active as the well-known SSRI, fluoxetine (B1211875), in in-vivo studies. nih.gov The strategic substitution on the indole ring and the piperidine (B6355638) nitrogen is crucial for modulating the affinity and selectivity for the serotonin transporter (SERT) over other receptors like D2. nih.govmdpi.com

Anti-HIV: The indole nucleus is a key structural feature in several agents developed to combat the human immunodeficiency virus (HIV). benthamdirect.comnih.gov These derivatives can act as potent inhibitors of crucial viral enzymes, including reverse transcriptase and integrase. benthamdirect.comnih.gov The non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine, an indole derivative, was approved for clinical use in combination with other antiretroviral drugs. nih.gov Extensive research has focused on designing novel indolyl aryl sulfones (IASs) and other indole-based compounds that exhibit high potency, a broad spectrum of activity against drug-resistant viral strains, and low toxicity. nih.govacs.org For example, specific indolyl aryl sulfones have shown activity in the sub-nanomolar range in cell-based anti-HIV assays. acs.org

Anticonvulsant: Derivatives of indole and indoline have demonstrated significant potential as anticonvulsant agents. ijpsr.cominnovareacademics.in Numerous studies have synthesized and screened these compounds for their efficacy against seizures induced by methods such as the maximal electroshock-induced seizure (MES) test. jchr.orgwiley.comsrce.hr The design of these molecules often incorporates an aromatic group, like the indole ring, near an electron-donor atom, a feature associated with anticonvulsant activity. srce.hr For example, certain spiro[indoline-3,6′- ijpsr.comnih.govnih.govtriazino[2,3-c]quinazolin]-2,2′(7′H)-diones have shown anticonvulsant effects that are competitive with or exceed that of the established drug lamotrigine. wiley.com Other research has identified indole-based aroylhydrazones and indolo-imidazolone hybrids as promising leads for new anticonvulsant drugs. innovareacademics.injchr.org

Positioning of Indolin-1-amine Hydrochloride within Indoline Chemistry

This compound (CAS Number: 92259-86-4; Molecular Formula: C₈H₁₁ClN₂) is a specific chemical entity within the broader family of indoline derivatives. nih.govscbt.com Structurally, it is an indoline molecule where an amine group (-NH₂) is attached to the nitrogen atom at position 1, and it is supplied as a hydrochloride salt. sigmaaldrich.comontosight.ai

The significance of this compound in chemical research lies not in its own end-point biological activity, but rather in its role as a versatile building block or synthetic intermediate. sigmaaldrich.com Its unique structure provides a valuable scaffold for medicinal chemists to construct more complex molecules with tailored pharmacological properties. The presence of the reactive 1-amine group offers a site for further chemical modifications, such as alkylation or acylation, allowing for the synthesis of a library of novel indoline derivatives. smolecule.com

The hydrochloride salt form enhances the compound's solubility, particularly in aqueous media, which is a critical property for handling and for subsequent chemical reactions. ontosight.ai By utilizing this compound as a starting material, researchers can strategically incorporate the core indoline structure—known to be a key pharmacophore for the biological activities discussed previously (SSRI, anti-HIV, anticonvulsant)—into new molecular designs. ijpsr.combenthamdirect.cominnovareacademics.in Therefore, this compound is a foundational component in the discovery pipeline, enabling the exploration of new chemical space and the development of potential next-generation therapeutics that harness the proven biological potential of the indoline heterocycle.

Interactive Data Tables

Table 1: Examples of Biologically Active Indole Derivatives

| Compound Class/Name | Biological Activity | Research Finding | Citation |

| 1-[2-[4-((5-fluoro-1H-indol-3-yl)methyl)-1- piperidinyl]ethyl]-5,6-dihydro-1H,4H-1,2,5-thiadiazolo[4,3,2- ij]quinoline 2,2-dioxide | Selective Serotonin Uptake Inhibition | Found to be as active as fluoxetine in vivo. nih.gov | nih.gov |

| Delavirdine | Anti-HIV (NNRTI) | An approved drug used in combination therapy for HIV infection. nih.gov | nih.gov |

| Indolyl Aryl Sulfones (IASs) | Anti-HIV | Compounds 7 and 9 were active in the sub-nanomolar range in anti-HIV assays. acs.org | acs.org |

| Spiro[indoline-3,6′- ijpsr.comnih.govnih.govtriazino[2,3-c]quinazolin]-2,2′(7′H)-diones | Anticonvulsant | Some derivatives exceed or compete with the activity of the drug lamotrigine. wiley.com | wiley.com |

| Indolo-imidazolone derivatives | Anticonvulsant | Derivatives with a 2-hydroxyethyl or 2-aminoethyl group showed increased activity. innovareacademics.in | innovareacademics.in |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydroindol-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-10-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGNOCNBVIIEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375419 | |

| Record name | Indolin-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92259-86-4 | |

| Record name | Indolin-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indolin-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Analytical Characterization in Indolin 1 Amine Hydrochloride Research

Advanced Spectroscopic Techniques for Structural Elucidation

Structural elucidation is a foundational aspect of chemical research, confirming the identity and purity of a synthesized compound. For Indolin-1-amine hydrochloride, techniques such as NMR, IR, and mass spectrometry are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the case of the indoline (B122111) structure, ¹³C NMR chemical shifts are a valuable tool for evaluating the electronic properties of the nitrogen atom. mdpi.com The amino nitrogen in indolines is generally considered a weaker electron donor compared to similar cyclic amines like tetrahydroquinolines. mdpi.com The specific chemical shifts for the indoline core provide a fingerprint for the structure.

While specific spectral data for this compound is not extensively published, data from the parent indoline and closely related structures, such as (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride, offer insight into the expected signals. mdpi.com

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the five-membered ring. The protons on the carbons adjacent to the nitrogen atoms (C2 and C3) would appear as triplets, and their chemical shifts would be influenced by the electronegativity of the nitrogen.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons would appear in the typical downfield region (110-150 ppm), while the aliphatic carbons (C2 and C3) would be found further upfield.

Table 1: Representative NMR Chemical Shifts for the Indoline Core

| Nucleus | Position | Expected Chemical Shift (ppm) |

| ¹³C | Aromatic (C4-C7) | 119 - 137 |

| ¹³C | Aromatic (C3a, C7a) | 135 - 137 |

| ¹³C | Aliphatic (C2) | ~45 |

| ¹³C | Aliphatic (C3) | ~29 |

| ¹H | Aromatic (H4-H7) | 7.4 - 7.6 |

| ¹H | Aliphatic (H2) | ~3.7 (triplet) |

| ¹H | Aliphatic (H3) | ~3.2 (triplet) |

Note: Data is inferred from related compounds. mdpi.com Actual shifts for this compound may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy can confirm the presence of the amine (N-H) group and the aromatic ring. orgchemboulder.com

As a primary amine derivative (R-NH2), this compound is expected to show two distinct N-H stretching bands. orgchemboulder.com Other key vibrations include the N-H bending, C-N stretching, and the characteristic absorptions of the aromatic ring. orgchemboulder.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3400 - 3250 (two bands) | Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic | 3000 - 2850 | Medium |

| N-H Bend | Primary Amine | 1650 - 1580 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| N-H Wag | Primary Amine | 910 - 665 | Broad, Strong |

Note: Ranges are based on general data for primary and aromatic amines. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. In this compound, the benzene ring of the indoline structure acts as the primary chromophore. The saturation of the five-membered ring means it does not contribute to the conjugation in the same way the pyrrole (B145914) ring of indole (B1671886) does. nist.gov

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and is determined using the Beer-Lambert law:

A = εcl

Where A is the absorbance, c is the molar concentration of the solution, and l is the path length of the cuvette. To determine ε, a series of solutions of known concentrations are prepared, and their absorbance is measured at the wavelength of maximum absorption (λmax). A plot of absorbance versus concentration yields a straight line with a slope equal to εl. This value is crucial for quantitative analysis. For example, a study on hydralazine (B1673433) hydrochloride determined its molar absorptivity to be 1.01 × 10⁴ L∙mol⁻¹∙cm⁻¹. scirp.org

UV-Vis spectrophotometry is a widely used technique for the quantitative determination of a substance in a sample. scirp.org Once the λmax and molar extinction coefficient are known, the concentration of an unknown sample can be calculated directly from its absorbance reading using the Beer-Lambert law.

For reliable quantification, a calibration curve is typically constructed by plotting the absorbance of several standard solutions against their known concentrations. researchgate.netejournal.by The concentration of the unknown sample is then determined by measuring its absorbance and interpolating the value from the linear calibration curve. researchgate.net This method is valued for its simplicity, speed, and cost-effectiveness in routine quality control analysis. scirp.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For a compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

GC-MS : This technique is suitable for volatile and thermally stable compounds. While the freebase form, indolin-1-amine, might be amenable to GC-MS analysis, the hydrochloride salt is non-volatile. waters.com Derivatization might be required to increase volatility for GC-MS analysis. Common ionization methods in GC-MS include electron impact (EI) and chemical ionization (CI). waters.com

LC-MS : This is often the preferred method for non-volatile, polar, or thermally sensitive compounds like hydrochloride salts. researchgate.netnih.gov The sample is first separated by liquid chromatography and then introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are typically used, which can generate an intact molecular ion from the analyte in solution. mdpi.comresearchgate.net Analysis by high-resolution mass spectrometry (HRAM) can provide the exact mass, allowing for the determination of the elemental composition. nih.gov

In either case, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the protonated freebase [C₈H₁₀N₂ + H]⁺, which would confirm the molecular weight. The fragmentation pattern observed in the spectrum would provide further evidence for the indoline structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Method Development and Validation

Chromatographic methods are essential for separating this compound from potential impurities, degradation products, or other components within a mixture. The development of robust and reliable methods requires careful optimization of various parameters, followed by a thorough validation process to ensure the method is fit for its intended purpose.

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. openaccessjournals.com Its high resolution, accuracy, and efficiency make it an indispensable tool in pharmaceutical analysis for assessing drug purity and potency. openaccessjournals.comresearchgate.net

For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is commonly developed. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. ijper.org

Method development for this compound would typically involve selecting a suitable column, such as a C18 column, and optimizing the mobile phase composition. ijper.orgcetjournal.it The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. ijper.orgnih.gov The pH of the buffer is a critical parameter for ionizable compounds like amine hydrochlorides and is adjusted to ensure good peak shape and retention. ijper.org Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. ijper.org

A hypothetical set of optimized chromatographic conditions for this compound analysis is presented in Table 1.

Table 1: Example RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer (pH 3.2) : Acetonitrile (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 241 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

Once the RP-HPLC method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate its suitability. ijcpa.in

Specificity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products. nih.govijrpb.com The specificity of the method for this compound would be demonstrated by showing that there is no interference from blank solutions (diluent) at the retention time of the analyte. turkjps.org

Linearity: Linearity establishes the relationship between the concentration of the analyte and the analytical signal (e.g., peak area). nih.gov It is determined by analyzing a series of standard solutions of this compound across a specified range. The data are typically evaluated by plotting the peak area versus concentration and determining the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 0.999. ijcpa.inturkjps.org

Table 2: Example Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 5 | 150234 |

| 10 | 301567 |

| 15 | 452345 |

| 20 | 603123 |

| 25 | 754567 |

| Correlation Coefficient (R²) | 0.9998 |

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix. journalcsij.com The percentage recovery is then calculated. Acceptance criteria for recovery are typically within 98.0% to 102.0%. journalcsij.com

Table 3: Example Accuracy (Recovery) Data for this compound

| Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

|---|---|---|

| 8.0 | 7.95 | 99.38% |

| 10.0 | 10.08 | 100.80% |

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at different levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, for instance, on different days or with different analysts or equipment. journalcsij.com The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%. ijrpb.comijprajournal.com

Table 4: Example Precision Data for this compound

| Precision Level | % RSD |

|---|---|

| Repeatability (n=6) | 0.85% |

| Intermediate Precision (n=6) | 1.15% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijcpa.in

LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijcpa.injournalcsij.com These values are crucial for determining trace impurities and are often calculated based on the standard deviation of the response and the slope of the calibration curve. ijrpb.com

Robustness: Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. ijrpb.com For an HPLC method, this could involve changing the flow rate (e.g., ±0.1 mL/min), mobile phase composition (e.g., ±2%), or column temperature (e.g., ±5°C) to ensure the method remains reliable under slightly varied conditions. ijrpb.com

HPTLC is a sophisticated form of thin-layer chromatography that provides improved resolution, sensitivity, and reproducibility. ijcrt.orgijprajournal.com It is a powerful tool for the qualitative and quantitative analysis of compounds. ijprajournal.comamazonaws.com An HPTLC method for this compound would involve applying the sample as a narrow band onto an HPTLC plate with a stationary phase, typically silica (B1680970) gel 60 F254. ijcrt.org

The plate is then developed in a chromatographic chamber with a suitable mobile phase, which could be a mixture of solvents like hexane, acetone, and formic acid. ijcrt.org After development, the separated bands are visualized, often under UV light (e.g., 254 nm), where analyte-containing zones appear as dark spots on a fluorescent background. amazonaws.com Quantification is achieved by scanning the plate with a densitometer, which measures the absorbance or fluorescence of the spots. amazonaws.com

Table 5: Typical HPTLC Method Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | HPTLC plates pre-coated with Silica gel 60 F254 |

| Mobile Phase | A mixture of non-polar and polar organic solvents |

| Application | Automated band-wise application |

| Development | Ascending development in a saturated chamber |

| Detection | Densitometric scanning under UV light (e.g., 254 nm) |

High-Performance Liquid Chromatography (HPLC)

Microanalysis for Elemental Composition

Microanalysis, or elemental analysis, is a fundamental technique used to determine the mass fractions of elements (primarily carbon, hydrogen, nitrogen, and heteroatoms) within a compound. For this compound (C₈H₁₁ClN₂), this analysis provides experimental verification of its elemental composition against theoretical values calculated from its molecular formula. nih.gov This is a critical step in confirming the identity and purity of a newly synthesized batch of the compound. The theoretical elemental composition is calculated based on its molecular formula and weight (170.64 g/mol ). nih.govchemicalbook.com

Table 6: Theoretical Elemental Composition of this compound (C₈H₁₁ClN₂)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 56.31% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.50% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.78% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.42% |

| Total | | | | 170.643 | 100.00% |

Theoretical and Computational Studies of Indolin 1 Amine Hydrochloride

Quantum Chemical Approaches

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These approaches model the molecule in a vacuum, providing a baseline for its behavior before considering environmental effects like solvents or biological macromolecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. niscpr.res.inmdpi.com It has become a reliable tool for calculating molecular geometries and other properties with reasonable accuracy and computational cost. niscpr.res.inmdpi.com For indole (B1671886) derivatives, DFT methods, particularly using the B3LYP functional with 6-31G basis sets, have been successfully employed to calculate heats of formation and predict stable geometries. niscpr.res.inniscpr.res.in

Various DFT methods, including BLYP, B3LYP, and B3PW91, have been used to calculate the equilibrium geometries, harmonic force fields, and vibrational frequencies of the parent indole molecule. researchgate.net Studies comparing these methods show that functionals like BLYP can predict vibrational frequencies with high accuracy, showing a root-mean-square deviation of just 31 cm⁻¹ from experimental values. researchgate.net Such calculations on the indoline (B122111) scaffold are crucial for understanding the fundamental vibrational modes and structural parameters of derivatives like Indolin-1-amine hydrochloride.

Table 1: Comparison of DFT Functionals for Indole Vibrational Frequency Calculations Data adapted from studies on the indole molecule.

| DFT Functional | Basis Set | Average Deviation (cm⁻¹) |

| BLYP | 6-31G | 16.3 |

| B3LYP | 6-31G | 40.5 |

| B3PW91 | 6-31G | 45.1 |

| SVWN | 6-31G | 26.4 |

DFT calculations are instrumental in predicting the reactivity of molecules by analyzing their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. niscpr.res.in For indole derivatives, analysis of these orbitals helps identify regions susceptible to electrophilic or nucleophilic attack.

Further insights into reactivity can be gained by mapping properties onto the electron density surface. Average Local Ionization Energy (ALIE) analysis, for example, can identify sites where electrons are least tightly bound, indicating likely centers of reaction. nih.govresearchgate.net In studies on the indole skeleton, the highest ALIE values are found on the ring atoms, suggesting these areas are more electron-rich and can influence interactions with other molecules. nih.govresearchgate.net For this compound, the amine group attached to the indoline nitrogen would significantly influence the electronic distribution and, consequently, the location of its reactive sites. The regioselectivity of reactions involving substituted indolines can also be predicted, as the electronic properties of the C2 and C3 positions on the five-membered ring are distinct and susceptible to different types of chemical attack. mdpi.com

Noncovalent interactions (NCIs) are critical in determining the conformation, stability, and intermolecular associations of molecules. acs.org Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are used to visualize and characterize these weak interactions, including hydrogen bonds and van der Waals forces. nih.gov

Studies on indole have used RDG plots to describe the nature of its interactions with other molecules. nih.gov NCI analysis has also been employed to understand how noncovalent forces between different parts of a molecule govern its stereoselectivity in chemical reactions. acs.org These interactions, such as hydrogen bonding and π-π stacking, are crucial in the binding of indoline-based molecules to biological targets. mdpi.com For this compound, the protonated amine group would be a strong hydrogen bond donor, and the aromatic ring would be capable of engaging in π-π stacking and other van der Waals interactions, all of which can be modeled and analyzed using these computational techniques.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques that predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. These studies are fundamental in drug discovery for predicting binding affinity and understanding the mechanism of action.

Molecular docking studies on various indoline-based compounds have revealed their potential to act as enzyme inhibitors by fitting into the active sites of specific proteins. nih.govacs.org For instance, indoline derivatives have been identified as potential inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammation. nih.govacs.org Docking simulations showed that the indoline moiety fits well within the 5-LOX binding pocket. acs.org

The specific interactions that stabilize the ligand-protein complex can be precisely identified. In one study, an indoline derivative was shown to bind to 5-LOX through several key interactions:

Van der Waals interactions: The indoline ring itself establishes van der Waals contacts with hydrophobic residues such as H372, L368, and F421. acs.org

Hydrogen bonds: Substituents on the indoline ring can form crucial hydrogen bonds with polar amino acid residues like Q363 and Y181. acs.org

Similar docking studies on indole derivatives as inhibitors for cyclooxygenase (COX) enzymes showed that the compounds fit within the active site, forming hydrogen bonds and hydrophobic interactions with key amino acids. mdpi.com These studies demonstrate that the indoline scaffold is a versatile structure for establishing favorable interactions within enzyme binding sites.

Table 2: Key Amino Acid Interactions for an Indoline-Based 5-LOX Inhibitor Interactions identified through molecular docking simulations.

| Interaction Type | Interacting Ligand Group | Key Amino Acid Residues |

| Van der Waals | Indoline Ring | H372, H367, L368, L414, I415, F421, L607 |

| Hydrogen Bond (Donor) | Thiourea Group | Q363 |

| Hydrogen Bond (Acceptor) | Thiourea Group | Y181 |

| Van der Waals | Neopentyl Group | Y181, F421, A424, N425, P569, H600, A603 |

Computational studies can elucidate the dynamic interactions between an enzyme and its substrate or inhibitor. Research on indoleamine 2,3-dioxygenase, for example, has explored how different indole derivatives bind to the enzyme and act as effectors, altering its catalytic activity. nih.gov These studies revealed that indole derivatives can bind to the enzyme in a 1:1 molar ratio, inducing conformational changes that either enhance or inhibit its function. nih.gov

More advanced applications involve engineering enzymes to act on specific substrates. For example, cytochrome P411 variants have been computationally designed and evolved to catalyze nitrene insertions into the C-H bonds of indolines, demonstrating a highly specific and synthetically useful enzyme-substrate interaction. acs.org These engineered enzymes can create complex chiral N-heterocycles, highlighting the deep understanding of enzyme-substrate interactions afforded by computational and theoretical approaches. acs.org Such studies provide a framework for understanding how this compound might interact with and be processed by metabolic enzymes or serve as an inhibitor for specific enzymatic targets.

Structure-Activity Relationship (SAR) Studies Enabled by Computational Methods

Computational chemistry has emerged as a powerful tool in medicinal chemistry to elucidate the intricate relationship between the chemical structure of a molecule and its biological activity. For derivatives of the indoline scaffold, including analogs of indolin-1-amine, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking have been instrumental in guiding the design and optimization of potent and selective enzyme inhibitors. These in silico approaches allow for the rationalization of experimental findings and the prediction of the biological activity of novel compounds, thereby accelerating the drug discovery process.

Three-dimensional QSAR (3D-QSAR) methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of indoline-based compounds to understand the structural requirements for their biological activity. These methods correlate the biological activity of a set of molecules with their 3D physicochemical properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting contour maps provide a visual representation of regions where modifications to the molecular structure are likely to enhance or diminish activity.

For instance, in studies on pyrrole-indoline-2-ones as Aurora A kinase inhibitors, 3D-QSAR models have highlighted the critical role of specific substitutions on the indoline ring. nih.gov These models, which demonstrated good statistical reliability with high cross-validated correlation coefficient (r²cv) and non-cross-validated correlation coefficient (r²) values, have been pivotal in rationalizing the key structural features responsible for potent inhibition. nih.gov

Molecular docking is another key computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method provides valuable insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For indoline-based inhibitors, docking studies have been crucial in identifying key amino acid residues within the active site of target enzymes that are essential for binding. For example, docking analyses of pyrrole-indoline-2-ones into the ATP binding pocket of Aurora A kinase revealed the significance of the sulfo group, the secondary amine group on the indolin-2-one, and the carbonyl group for effective binding. nih.gov

While specific computational SAR studies on this compound are not extensively available in the public domain, the principles derived from studies on analogous indoline structures provide a framework for understanding its potential structure-activity relationships. By modifying the substituents on the indoline ring and the amine group, and subsequently performing QSAR and molecular docking analyses, researchers can predict how these changes would affect the binding affinity and inhibitory activity against a specific biological target.

The following interactive data table summarizes hypothetical SAR findings for a series of indolin-1-amine analogs based on common trends observed in computational studies of similar heterocyclic compounds. This table illustrates how systematic structural modifications could influence biological activity, as might be predicted by computational models.

| Compound | R1 Substitution | R2 Substitution | Predicted Biological Activity (IC50, nM) | Key Predicted Interactions |

|---|---|---|---|---|

| Analog 1 | H | H | 500 | Basic hydrogen bonding from 1-amine |

| Analog 2 | 5-Cl | H | 250 | Halogen bonding, increased hydrophobic interaction |

| Analog 3 | 5-OCH3 | H | 400 | Potential for hydrogen bond acceptance |

| Analog 4 | H | Acetyl | 800 | Steric hindrance at the 1-amine group |

| Analog 5 | 6-F | H | 300 | Favorable electrostatic interactions |

| Analog 6 | 5-NO2 | H | 150 | Strong electron-withdrawing effect, potential for additional hydrogen bonding |

These computational approaches, by providing a detailed understanding of the molecular basis of activity, are invaluable for the rational design of novel and more effective therapeutic agents based on the indolin-1-amine scaffold.

Reactivity and Reaction Mechanisms Involving Indolin 1 Amine Hydrochloride

Electrophilic and Nucleophilic Reactions of the Indoline (B122111) System

The indoline scaffold, being the reduced form of indole (B1671886), lacks the aromaticity of the pyrrole (B145914) ring found in indole. This fundamentally alters its reactivity. While indoles are electron-rich aromatic systems that readily undergo electrophilic substitution, particularly at the C3 position, the indoline ring behaves more like a substituted aniline (B41778).

Indolin-1-amine hydrochloride possesses two nitrogen atoms: the endocyclic indoline nitrogen (N1) and the exocyclic amino nitrogen.

Exocyclic Amino Nitrogen: This primary amino group is the more basic and nucleophilic of the two nitrogen centers. In the hydrochloride salt, this is the likely site of protonation. As a result, its nucleophilicity is quenched. To participate in nucleophilic reactions, deprotonation with a base is required to liberate the lone pair. Once deprotonated, this nitrogen can undergo reactions typical of primary amines and hydrazines, such as acylation and alkylation. The synthesis of N-N atropisomeric N-aminoindoles via N-acylation highlights the reactivity of this position. dicp.ac.cn

The table below summarizes the expected reactivity at the nitrogen atoms.

| Nitrogen Atom | Type | Basicity | Nucleophilicity (as free base) | Reactivity Notes |

| N1 (Endocyclic) | Tertiary (part of N-N) | Low | Low | Less reactive due to bonding with the exocyclic N. |

| Exocyclic Amino-N | Primary | Higher | High | Primary site of protonation; requires deprotonation for nucleophilic reactions like acylation. |

This table is based on general chemical principles as specific comparative data for this compound was not available.

The carbon framework of the indoline system consists of a benzene (B151609) ring fused to a saturated five-membered ring.

Benzene Ring (C4, C5, C6, C7): The indoline moiety can be considered an N-substituted aniline derivative. The N1 atom, being an amino group, is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, electrophiles are expected to attack the C4 and C6 positions. However, in this compound, the protonated N-amino group is strongly deactivating, directing incoming electrophiles to the meta-position (C5). The reactivity of the benzene ring is thus highly dependent on the pH of the reaction medium.

Saturated Ring (C2, C3): Unlike the indole ring where C3 is the primary site of electrophilic attack, the C2 and C3 positions of the indoline ring are saturated (sp³ hybridized). They are not susceptible to typical electrophilic aromatic substitution. However, the C2 position is alpha to the ring nitrogen, which can facilitate certain reactions. For instance, oxidation can occur at this position to form an oxindole.

Mechanistic Investigations of Derivatization Reactions

Direct mechanistic studies on this compound are not extensively reported. However, plausible mechanisms for its derivatization can be proposed based on the chemistry of related N-amino heterocycles, indoles, and hydrazines.

Oxidation of N-amino compounds can be complex, potentially involving either the N-N bond or the heterocyclic ring. Oxidants like lead tetraacetate (LTA) are known to react with amines and hydrazines. organicchemistrydata.orgslideshare.net

A proposed oxidative pathway could involve the initial oxidation of the exocyclic amino group to form a reactive intermediate, which could then undergo rearrangement. For example, oxidation of the biindole core of a complex molecule has been shown to yield hydroxyindolenines, which subsequently undergo mdpi.comencyclopedia.pub-rearrangements. nih.gov A similar process could be envisioned for indolin-1-amine, where oxidation at the C2-C3 bond or the N1 atom could lead to intermediates that rearrange to form stable products like oxindoles or quinolinones.

Another possible pathway involves the oxidation of the N-amino group, which could lead to cleavage of the N-N bond or rearrangement. The Bamberger rearrangement, which converts N-phenylhydroxylamines to aminophenols via a nitrenium ion intermediate, provides a precedent for rearrangements involving N-substituted aniline-type systems. wiley-vch.de Similarly, silver-catalyzed nih.govnih.gov-rearrangements of N-oxyindole derivatives to form 3-oxyindoles proceed through a concerted sigmatropic shift. organic-chemistry.org

The table below outlines a potential, generalized mechanism for an oxidative rearrangement.

| Step | Description | Intermediate/Product Type |

| 1 | Oxidation of the indoline ring (e.g., at C3) or the N-amino group. | Hydroxyindolenine or N-oxyindole derivative. |

| 2 | Protonation or catalyst activation of the oxidized intermediate. | Activated intermediate susceptible to rearrangement. |

| 3 | Migration of an adjacent group (e.g., mdpi.comencyclopedia.pub-shift or nih.govnih.gov-sigmatropic shift). | Rearranged carbocation or concerted transition state. |

| 4 | Rearomatization or trapping by a nucleophile. | Stable rearranged product (e.g., oxindole, quinolinone derivative). |

This proposed mechanism is speculative and based on reactions of related indole systems.

The N-N bond in Indolin-1-amine is a key feature that suggests the possibility of forming unique reactive intermediates.

Diaziridine: Diaziridines are strained, three-membered rings containing two nitrogen atoms. encyclopedia.pub They are typically synthesized from ketones or imines, but their formation as an intermediate from an existing N-N bond is plausible. For instance, intramolecular cyclization following a reaction at a side chain attached to the indoline ring could potentially form a fused diaziridine system. Bicyclic diaziridines can serve as precursors to N-heterocycles through ring-opening reactions. researchgate.net

Aminonitrene: Oxidation of hydrazines can lead to the formation of aminonitrenes (or diazenes), which are highly reactive intermediates. The oxidation of Indolin-1-amine could transiently form an indoline-1-nitrene. This species could then undergo various reactions, including nitrogen extrusion to form indoline, rearrangement, or insertion into C-H bonds. While the formation of N-centered radicals from indole oxidation has been studied, the specific generation of an aminonitrene from N-aminoindoline would depend on the oxidant and reaction conditions. copernicus.orgcopernicus.org

The formation of these intermediates from this compound itself is speculative but represents mechanistically plausible pathways based on the fundamental reactivity of the N-amino functional group.

Role of Acidity and Basicity in Indoline Reactivity

The acid-base properties of this compound are crucial in determining its reactivity.

Basicity: Unlike indole, which is a very weak base (pKa of conjugate acid ≈ -3.6), indoline is significantly more basic, behaving like a typical secondary alkyl-aryl amine. The introduction of the amino group at N1 creates two basic centers. The exocyclic primary amine is generally more basic than the N1 ring nitrogen. The compound is supplied as a hydrochloride salt, confirming that at least one of the nitrogen atoms is sufficiently basic to be protonated by hydrochloric acid. This protonation primarily occurs at the more basic exocyclic nitrogen.

Acidity: The parent indole has an acidic N-H proton (pKa ≈ 17), which can be removed by strong bases. dicp.ac.cn In Indolin-1-amine, the N-H protons are on the exocyclic amino group. These protons would be weakly acidic, comparable to those of hydrazine (B178648).

The state of protonation is a key determinant of the molecule's reactivity.

In Acidic Media (as the hydrochloride salt): The lone pair on the exocyclic nitrogen is unavailable for nucleophilic attack. The protonated group acts as a strong electron-withdrawing and deactivating group, which shuts down electrophilic substitution on the benzene ring at the ortho/para positions (C4, C6) and directs it to the meta position (C5).

In Basic Media (as the free base): Deprotonation with a base liberates the exocyclic primary amino group, making it a potent nucleophile. The deprotonated N1-NH₂ moiety acts as an activating, ortho-, para-directing group, facilitating electrophilic attack at the C4 and C6 positions of the benzene ring.

The interplay between the acidity of the medium and the inherent basicity of the nitrogen centers thus allows for tunable reactivity in the indoline system.

Stability Studies and Degradation Pathways

Stability testing is a critical component in the development of chemical compounds to understand how their quality varies over time under the influence of environmental factors such as temperature, humidity, and light. europa.euasean.org For this compound, stability studies would be designed to identify potential degradation products and establish its intrinsic stability, degradation pathways, and shelf-life. nih.gov These studies typically follow guidelines established by the International Council for Harmonisation (ICH). ich.orgich.org

Forced degradation, or stress testing, is employed to accelerate the degradation process to predict the likely degradation products. nih.gov This involves subjecting the compound to conditions more severe than the accelerated storage conditions. europa.eu A minimal set of stress factors includes acid and base hydrolysis, oxidation, thermal stress, and photolysis. nih.gov

Hydrolytic Stability : Hydrolysis is a common degradation pathway for many compounds. nih.gov Studies are conducted across a range of pH values (typically acidic, neutral, and basic) to determine the susceptibility of the compound to pH-dependent degradation. nih.govijper.org For this compound, the N-N bond of the hydrazine moiety could be susceptible to cleavage under harsh hydrolytic conditions, potentially yielding indoline and ammonia (B1221849). The stability of the compound would be assessed at various temperatures to determine degradation kinetics. nih.gov

Thermal Stability : Thermal degradation studies are performed to evaluate the impact of temperature on the compound's stability. cetjournal.itnih.gov Samples are exposed to elevated temperatures, and the formation of degradation products is monitored over time. nih.gov The physical and chemical attributes susceptible to change during storage are tested. europa.eu For amine compounds, thermal degradation can be complex, sometimes involving polymerization or reactions with residual solvents. cetjournal.itnih.govresearchgate.net

Oxidative Stability : The amine functional groups in this compound make it potentially susceptible to oxidation. nih.gov Forced degradation studies for oxidation typically use reagents like hydrogen peroxide. nih.gov Potential degradation products could include N-oxides or products resulting from ring-opening or coupling reactions. nih.govijper.org

The findings from these stability studies are crucial for determining the appropriate storage conditions and packaging for this compound to ensure its quality and integrity over time. europa.euasean.org

The following tables summarize the typical conditions used for stability and forced degradation studies as per regulatory guidelines.

Table 1: Typical Storage Conditions for Stability Testing

This table is interactive. You can sort and filter the data.

| Study Type | Storage Condition | Minimum Time Period |

|---|---|---|

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Data sourced from ICH Guidelines. europa.euich.org

Table 2: Conditions for Forced Degradation Studies

This table is interactive. You can sort and filter the data.

| Stress Condition | Typical Reagents and Conditions |

|---|---|

| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 80°C) |

| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 80°C) |

| Neutral Hydrolysis | Water, heated (e.g., 80°C) |

| Oxidation | 3% - 30% H₂O₂ at room temperature |

| Thermal (Dry Heat) | Elevated temperature (e.g., 105°C) for a set duration |

| Photolytic | Exposure to UV and visible light (e.g., 1.2 million lux hours, 200 W h/m²) |

Data represents common conditions used in forced degradation studies. nih.govnih.govresearchgate.net

Crystallographic Investigations of Indoline Containing Compounds

X-ray Crystallography for Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the molecular structure of a compound, providing accurate information on atomic coordinates, connectivity, and stereochemistry. acs.org This technique has been successfully applied to numerous indoline (B122111) and related indole (B1671886) derivatives to elucidate their solid-state structures.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which a detailed structural model is built. The quality of the final structure is often assessed by the R-factor, with lower values indicating a better fit between the experimental data and the final model.

Table 1: Examples of Crystallographic Data for Indole/Indoline Derivatives

| Compound | Crystal System | Space Group | Cell Constants | Reference |

|---|---|---|---|---|

| 3-cyano-1-(phenylsulfonyl)indole | Orthorhombic | P 212121 | a = 4.9459(3) Å, b = 10.5401(7) Å, c = 25.0813(14) Å | mdpi.com |

| 1H-Indole-2-methanol | Monoclinic | P2/c | Not specified | nih.gov |

| 4-Cyanoindole | Orthorhombic | P212121 | Not specified | nih.govacs.org |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comtandfonline.comnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazole | Monoclinic | P21/n | a = 7.8707(2) Å, b = 15.9681(4) Å, c = 11.9798(4) Å, β = 100.283(3)° | mdpi.com |

Analysis of Bond Lengths, Angles, and Conformations

Crystallographic data provides highly precise measurements of bond lengths, bond angles, and torsion angles. This information is fundamental for understanding the geometry and conformational preferences of the indoline scaffold. The analysis of these parameters can reveal the effects of different substituents on the ring system's structure.

For the parent indole ring, experimental and theoretical studies have established typical bond lengths and angles. researchgate.net For example, in a study of cyano-1-(phenylsulfonyl)indole derivatives, the C1–C2 double bond length was found to be in the range of 1.337(4) Å to 1.361(5) Å. mdpi.com The sum of the angles around the indole nitrogen in these compounds approached 360°, confirming the expected sp²-hybridization. mdpi.com In indoline derivatives, the saturation of the five-membered ring leads to different geometric parameters and conformational possibilities compared to the planar indole ring. For example, the indoline portion of 1-(4-methylbenzyl)indoline-2,3-dione is reported to be planar. nih.gov

Conformational analysis focuses on the spatial arrangement of atoms, which can be described by torsion angles. In substituted indoles, the orientation of substituents relative to the ring system is of great interest. The dihedral angle between the mean planes of the indole and phenylsulfonyl rings in several derivatives has been measured, ranging from 75.1(7)° to 88.6(2)°. mdpi.com In another example, indole-3-carbinol (B1674136) was found to have three molecules in the asymmetric unit with different orientations of the hydroxyl group, defined by distinct C2–C3–C10–O1 torsion angles. nih.govacs.org

Co-crystallization Studies with Biological Targets

Understanding how indoline-based molecules interact with their biological targets is a primary goal of medicinal chemistry. Co-crystallization is a powerful technique where a target protein and a ligand (such as an indoline-based inhibitor) are crystallized together. The resulting X-ray structure reveals the precise binding mode of the ligand in the protein's active site, guiding structure-based drug design. nih.gov

The indoline and indole scaffolds are present in many inhibitors targeting key proteins in disease pathways.

Poly (ADP-ribose) polymerase-1 (PARP-1): PARP-1 is a crucial enzyme involved in DNA repair, and its inhibitors are used in cancer therapy. nih.govresearchgate.net Co-crystal structures of PARP-1 in complex with various inhibitors show that they occupy the nicotinamide (B372718) pocket of the NAD+ binding site, forming key hydrogen bonds and π-π stacking interactions with amino acid residues like Gly202 and Ser242. nih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, a process critical for tumor growth. mdpi.comnih.gov The co-crystal structure of VEGFR-2 with the inhibitor sorafenib (B1663141) (PDB code: 4ASE) shows the inhibitor binding to the ATP-binding site within the kinase's catalytic domain. mdpi.comresearchgate.net Molecular docking studies of new indoline-based compounds often use these co-crystal structures as a template to predict binding modes and rationalize structure-activity relationships. nih.gov

Epidermal Growth Factor Receptor (EGFR): Certain pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to the indole scaffold, have been developed as EGFR inhibitors. A co-crystal structure of one such inhibitor with an EGFR triple mutant revealed its binding mode, providing structural insights into its potency and selectivity. acs.org

These studies highlight how specific interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, contribute to the binding affinity and selectivity of indoline-containing ligands, providing a rational basis for designing more potent and specific drugs. nih.govacs.org

Correlation of Crystal Structure with Spectroscopic and Theoretical Data

While X-ray crystallography provides a static picture of a molecule in the solid state, a more comprehensive understanding is achieved by correlating this data with other experimental and theoretical methods. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and computational methods such as Density Functional Theory (DFT) are often used to validate and complement crystallographic findings. nih.gov

Several studies on indoline and indole derivatives have demonstrated a strong correlation between experimental X-ray data and structures optimized using DFT calculations. nih.govtandfonline.com The calculated bond lengths and angles from DFT often show good agreement with the values obtained from crystallography, confirming that the computational model accurately represents the molecular geometry. nih.govresearchgate.net DFT can also be used to study properties like the molecular electrostatic potential and frontier molecular orbitals, which are not directly obtained from the crystal structure but provide insight into the molecule's reactivity and intermolecular interactions. tandfonline.com

Solid-state NMR spectroscopy is another powerful tool for structural verification. There are well-established methods to compare experimental ¹H solid-state NMR chemical shifts with results calculated from the crystal structure (using methods like GIPAW), which can verify the determined structure and provide insights into intermolecular factors. mdpi.com For complex indole-indoline type alkaloids, a combination of advanced NMR and mass spectrometry (MS) techniques is often required for complete structure elucidation, which can then be confirmed by crystallography if suitable crystals are obtained. nih.govresearchgate.net This integrated approach, combining crystallography, spectroscopy, and theoretical calculations, provides a robust and detailed characterization of the structural and electronic properties of indoline-containing compounds.

Applications As a Synthetic Intermediate and Precursor for Advanced Materials

Precursor in Pharmaceutical Synthesis

The indoline (B122111) core is a "privileged scaffold" in drug discovery, frequently appearing in the structure of clinically approved drugs and investigational candidates. nih.govresearchgate.netdntb.gov.ua Indoline-amine derivatives serve as crucial starting materials or key intermediates in the multi-step synthesis of various pharmaceuticals.

A prominent application of N-aminoindoline derivatives is in the synthesis of the antihypertensive drug Indapamide. guidechem.com Indapamide is a thiazide-like diuretic used to treat high blood pressure and edema. guidechem.com The synthesis typically involves the acylation of an N-aminoindoline derivative with a substituted benzoyl chloride.

Specifically, the synthesis of Indapamide, which is chemically named 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide, utilizes 1-amino-2-methylindoline. lookchem.com This precursor is prepared from 2-methylindoline (B143341) through a two-step process involving nitrosation to form 2-methyl-1-nitrosoindoline, followed by reduction to yield 1-amino-2-methylindoline. guidechem.comlookchem.com The hydrochloride salt of this amine is then coupled with 4-chloro-3-sulfamoylbenzoyl chloride or 4-chloro-3-sulfamoylbenzoic acid. lookchem.comgoogle.com

One synthetic approach involves reacting 1-amino-2,3-dihydro-2-methylindole hydrochloride with 4-chloro-3-sulfanilamide benzoic acid in the presence of a dehydrating condensing agent like N,N'-dicyclohexylcarbodiimide (DCC). google.com The reaction is typically carried out in an aprotic organic solvent with triethylamine. google.comgoogle.com This method avoids the use of hazardous reagents like sulfur oxychloride, which is required in other routes to prepare the acyl chloride intermediate, thereby increasing the safety of the process. google.com

| Precursor | Reagent | Product | Application |

| 1-Amino-2-methylindoline hydrochloride | 4-chloro-3-sulfamoylbenzoic acid | Indapamide | Antihypertensive |

| 2-Methylindoline | Nitrous acid, then reduction | 1-Amino-2-methylindoline | Intermediate |

The indoline scaffold is integral to a wide range of therapeutic agents beyond diuretics. Its structural properties allow it to interact with various biological targets, leading to applications in oncology, infectious diseases, and cardiovascular medicine. researchgate.netnih.gov Researchers have extensively explored the synthesis of novel indoline derivatives to develop new drug candidates.

For instance, a series of 3-(4-acylaminopiperazin-1-ylalkyl)indoles were synthesized and evaluated for their potential as antihypertensive agents. nih.gov The indoline core serves as the foundational structure, which is then elaborated to create compounds that effectively lower blood pressure in preclinical models. nih.gov Furthermore, the indoline framework is present in compounds designed as inhibitors of crucial enzymes in disease pathways, such as VEGFR-2 in cancer, making it a key structure for the development of targeted therapies. nih.gov The synthesis of these complex molecules often relies on multi-step sequences where the indoline ring is constructed early and subsequently functionalized. researchgate.netorganic-chemistry.org

Indoline derivatives are critical intermediates in the synthesis of selective alpha-1 adrenoceptor (α1-AR) antagonists like Silodosin. nih.govchemicalbook.com Silodosin is used for the symptomatic treatment of benign prostatic hyperplasia. chemicalbook.com Its synthesis is a complex, multi-step process where the indoline core is a central component. googleapis.com

Several synthetic routes to Silodosin have been developed, often starting with a functionalized indoline. nih.govgoogle.com For example, one pathway begins with 7-cyanoindoline, which undergoes a series of reactions to build the rest of the molecule. google.com Another approach starts from indoline itself, which is first protected and then subjected to a sequence of reactions including bromination, N-alkylation, and coupling with a chiral fragment to construct the final complex structure. nih.govgoogle.com These syntheses highlight the role of the indoline nucleus as a foundational scaffold upon which the necessary pharmacophoric features for α1A-AR selectivity are systematically added. nih.govgoogle.com The development of efficient and convergent synthetic strategies is crucial for the economic production of such drugs. nih.gov

| Indoline-Based Intermediate | Drug | Therapeutic Class |

| 7-Cyanoindoline | Silodosin | Alpha-1 Adrenoceptor Blocker |

| 1-(3-Benzoyloxypropyl) indoline | Silodosin | Alpha-1 Adrenoceptor Blocker |

Synthesis of Indoline-Based Scaffolds for Drug Discovery

The indoline ring system is a highly valued scaffold in medicinal chemistry for generating libraries of compounds for drug discovery. dntb.gov.uaresearchgate.net Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is advantageous for designing molecules that can selectively bind to biological targets. The non-coplanar nature of the two rings can improve physicochemical properties like water solubility compared to its aromatic counterpart, indole (B1671886). researchgate.net

Researchers utilize indoline derivatives, including aminic precursors, to create diverse chemical libraries. These libraries are then screened against various biological targets to identify new hit compounds. For example, indoline-based compounds have been designed and synthesized as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are targets for anti-inflammatory drugs. acs.orgnih.gov Synthetic schemes often involve decorating the indoline core at the N-1 and C-5 positions to explore the structure-activity relationship (SAR) and optimize the inhibitory activity of the compounds. acs.orgnih.gov The versatility of the indoline scaffold allows for systematic modifications, making it an ideal starting point for the discovery and optimization of novel therapeutic agents. researchgate.netnih.gov

Exploration in Agrochemical and Other Industrial Applications

Beyond pharmaceuticals, the parent indole and indoline structures serve as intermediates in the synthesis of various industrial chemicals, including those used in agriculture. google.com Amines, in general, are crucial components in the formulation of herbicides, fungicides, and insecticides, acting as key intermediates that enhance efficacy and stability. diplomatacomercial.com

While specific, large-scale agrochemical applications of Indolin-1-amine hydrochloride are not widely documented, the indoline scaffold is of interest in the development of new active ingredients for crop protection. nih.gov The principles of drug discovery, where the indoline scaffold is used to create molecules with specific biological activities, can be applied to the search for new pesticides. The structural diversity that can be generated from indoline precursors allows for the exploration of new modes of action against agricultural pests and diseases. google.com Additionally, indoline derivatives find use in the synthesis of dyes and pigments. google.com

Future Directions in Indolin 1 Amine Hydrochloride Research

Development of Novel and Efficient Synthetic Routes

While classical methods for synthesizing the indoline (B122111) core are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. The constant demand for more effective and safer drugs necessitates the exploration of novel synthetic pathways to expand the accessible chemical space. hilarispublisher.com Modern organic synthesis offers powerful tools that can be adapted and optimized for Indolin-1-amine hydrochloride and its derivatives.

Key areas of development include:

Transition-Metal Catalysis : Palladium-catalyzed reactions, such as intramolecular C-H amination, have emerged as powerful methods for constructing the indoline framework under mild conditions. hilarispublisher.comorganic-chemistry.org Future work could focus on developing catalysts with lower loadings, higher turnover numbers, and broader substrate scopes to improve the cost-effectiveness and environmental footprint of the synthesis. organic-chemistry.org

Metal-Free Approaches : To circumvent the cost and potential toxicity of transition metals, metal-free synthetic strategies are gaining traction. organic-chemistry.org Methods like iodine-mediated oxidative intramolecular amination, which involves the cleavage of unactivated C(sp³)-H and N-H bonds, represent a promising green alternative for synthesizing functionalized indolines. organic-chemistry.org

Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production, which is crucial for both academic research and potential industrial applications.

Asymmetric Synthesis : The development of enantioselective methods, such as copper-hydride-catalyzed hydroamination, allows for the preparation of chiral indolines with high stereocontrol. organic-chemistry.org This is particularly important for pharmaceutical applications, where a single enantiomer often exhibits the desired biological activity.

| Synthetic Strategy | Key Features | Potential Advantages for Indoline Synthesis |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of β-arylethylamine substrates. | High efficiency, mild conditions, low catalyst loadings. organic-chemistry.org |

| Metal-Free C-H Amination | Iodine-mediated oxidative intramolecular amination. | Avoids transition metal contamination, potentially greener. organic-chemistry.org |

| Lanthanide-Promoted Hydroboration | Reduction of indoles to indolines using pinacolborane. | Provides access to a range of substituted indolines. organic-chemistry.org |

| CuH-Catalyzed Asymmetric Synthesis | Diastereo- and enantioselective preparation of functionalized indolines. | Access to chiral compounds with high enantioselectivity. organic-chemistry.org |

Advanced Mechanistic Studies

A profound understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. For reactions involving the synthesis or derivatization of this compound, advanced mechanistic studies can provide critical insights into reaction pathways, transition states, and the roles of catalysts and reagents.

Future research in this area could involve:

Kinetic Analysis : Detailed kinetic studies can elucidate the rate-determining steps of a reaction and provide evidence for proposed intermediates. rsc.org Techniques like UV/vis spectroscopy coupled with global data fitting can resolve complex, multi-step mechanisms. rsc.org

Computational Modeling : Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and visualize transition state geometries. These theoretical studies complement experimental data and can predict the outcomes of new reaction designs.

Isotopic Labeling : Isotope tracing experiments are a powerful tool for tracking the fate of specific atoms throughout a reaction, providing definitive evidence for bond-forming and bond-breaking events.

In Situ Spectroscopy : Techniques such as in situ NMR and IR spectroscopy allow for the direct observation of reactive intermediates, providing a real-time snapshot of the reaction as it proceeds.

For instance, mechanistic studies on the isodesmic reaction of indoles and anilines have revealed the crucial role of hyperconjugation in driving the transformation. researchgate.net Similar in-depth studies on reactions starting from this compound could uncover novel reactivity and guide the rational design of new synthetic methodologies.

Integration of Computational and Experimental Approaches

The synergy between computational and experimental chemistry is revolutionizing drug discovery and materials science. jddhs.com This integrated approach can significantly accelerate the design-synthesis-test cycle for new derivatives of this compound. nih.govwhiterose.ac.uk

Key integrated strategies include:

Structure-Based Drug Design (SBDD) : If a biological target is known, molecular docking simulations can predict how derivatives of this compound bind to the active site. acs.orgnih.gov This in silico screening allows for the prioritization of compounds for synthesis, saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of unsynthesized derivatives and guide the design of more potent analogues.